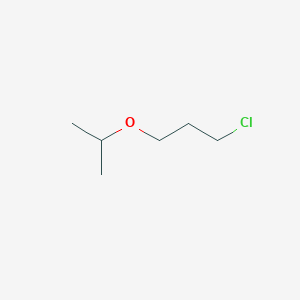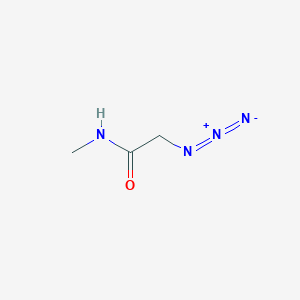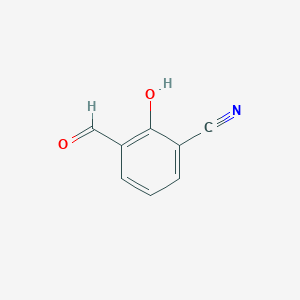
tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 889948-55-4. It has a molecular weight of 291.39 . The compound is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of similar compounds involves processes such as SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 4-[3-(aminomethyl)phenyl]-1-piperazinecarboxylate . The InChI code is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10,12,17H2,1-3H3 .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 277.36 g/mol . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Applications De Recherche Scientifique
C16H25N3O2 C_{16}H_{25}N_{3}O_{2} C16H25N3O2
and CAS number 889948-55-4, has several intriguing applications in scientific research.Development of New Pharmaceuticals
The structure of tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds. Its piperazine ring is a common motif in many drugs, acting as a scaffold for targeting a variety of receptors in the central nervous system .
Targeted Protein Degradation
This compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging class of therapeutics that target specific proteins for degradation, offering a new approach to drug development .
Chemical Synthesis and Homologation
In organic synthesis, tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate can be used for homologation reactions, where it acts as a building block to extend carbon chains in complex organic molecules .
Boron-Carrier for Neutron Capture Therapy
Boron-containing compounds like this one are explored as carriers for boron neutron capture therapy (BNCT), a binary cancer treatment strategy. The compound’s boron moiety can potentially be used to deliver therapeutic isotopes to cancer cells .
Catalysis and Reaction Intermediates
The compound’s reactive sites make it suitable for use as an intermediate in catalytic cycles, particularly in reactions involving the transfer of nitrogen groups or the formation of new carbon-nitrogen bonds .
Material Science Research
Due to its structural versatility, tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate can be utilized in material science research, particularly in the synthesis of novel polymers or as a crosslinking agent to enhance material properties .
Bioconjugation Techniques
This compound can be employed in bioconjugation techniques, where it is used to attach biomolecules to various substrates or to each other, which is crucial in the development of biosensors and diagnostic assays .
Analytical Chemistry Applications
In analytical chemistry, it can serve as a derivatization agent for the quantification of biologically active compounds through techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-17/h4-6,11H,7-10,12,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJRJVRBLJRPAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609796 |
Source


|
| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-(aminomethyl)phenyl)piperazine-1-carboxylate | |
CAS RN |
889948-55-4 |
Source


|
| Record name | tert-Butyl 4-[3-(aminomethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)









